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A Comparative Guide to Sodium Phosphate and
MOPS Buffers for RNA Analysis
For researchers, scientists, and drug development professionals, the integrity and accurate

analysis of RNA are paramount. A critical step in many RNA analysis workflows is denaturing

agarose gel electrophoresis, a fundamental technique for assessing RNA quality and size. The

choice of buffer system for this process can significantly impact the reliability and outcome of

experiments. This guide provides an objective comparison of the two most prevalent buffer

systems: the MOPS (3-(N-morpholino)propanesulfonic acid)-formaldehyde system and the

sodium phosphate-glyoxal system.

While MOPS buffer is widely considered the gold standard for denaturing RNA electrophoresis,

the sodium phosphate system offers a viable alternative with its own set of advantages. This

comparison will delve into the performance characteristics, experimental protocols, and key

considerations for each system to aid researchers in selecting the most appropriate method for

their specific needs.

Performance Comparison: MOPS vs. Sodium
Phosphate
The selection between these two buffer systems often comes down to a trade-off between

established reliability and considerations of procedural safety and simplicity. MOPS, paired with

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b158122?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the denaturant formaldehyde, is a well-documented and trusted method that consistently

provides good resolution for a broad range of RNA sizes.[1] The sodium phosphate system,

utilizing glyoxal as the denaturant, is a common alternative that avoids the higher toxicity of

formaldehyde.[2][3]

Feature
MOPS-Formaldehyde
System

Sodium Phosphate-
Glyoxal System

Primary Application

Denaturing agarose gel

electrophoresis for RNA

integrity and Northern blotting.

[1][4]

Denaturing agarose gel

electrophoresis for RNA

integrity and Northern blotting.

[5][6]

Denaturing Agent Formaldehyde Glyoxal

Buffering pH ~7.0[1] ~7.0[6][7]

Performance
Reliable, good resolution of a

wide range of RNA sizes.[1]

Provides sharp bands;

effective for sizing mRNA.[2][5]

Key Advantages

- Gold standard with extensive

documentation and

troubleshooting literature.[1] -

Consistent and reproducible

results.

- Lower toxicity of glyoxal

compared to formaldehyde.[2]

[3] - Simpler Northern blot

transfer in some protocols.[2]

[8]

Key Disadvantages

- Formaldehyde is toxic and

requires handling in a fume

hood.[9][10] - May require

buffer recirculation for long

runs.[9][11]

- Glyoxal adducts are

reversible at pH > 7.0, may

require buffer recirculation.[3]

[6] - Glyoxal must be deionized

before use.[3][7]

Experimental Workflows and Methodologies
The workflows for preparing and running denaturing RNA agarose gels differ significantly

between the two systems, primarily in the preparation of the gel, the running buffer, and the

sample denaturation process.

MOPS-Formaldehyde System Workflow
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The MOPS-formaldehyde method is the most commonly used for denaturing RNA agarose gel

electrophoresis.[1] The MOPS buffer maintains a stable neutral pH, which is crucial for the

stability of the formaldehyde-RNA adducts, thus keeping the RNA denatured throughout the

electrophoresis run.[12]
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Workflow for MOPS-Formaldehyde RNA Electrophoresis.

Sodium Phosphate-Glyoxal System Workflow
The sodium phosphate-glyoxal system provides an alternative where glyoxal forms adducts

with guanine residues in the RNA, preventing base pairing and maintaining a denatured state.

[13] The sodium phosphate buffer is crucial for keeping the pH at or below 7.0, as the glyoxal

adducts are unstable and will reverse in alkaline conditions.[5][6]
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Workflow for Sodium Phosphate-Glyoxal RNA Electrophoresis.

Detailed Experimental Protocols
Below are representative protocols for each system, compiled from multiple sources.

MOPS-Formaldehyde Denaturing Agarose Gel Protocol
Materials:

Agarose

DEPC-treated water

10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)[14]

37% Formaldehyde

RNA samples

RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)

Ethidium bromide or other RNA stain

Procedure:

Gel Preparation (1.2% Agarose Gel):

In a fume hood, dissolve 1.2 g of agarose in 72 mL of DEPC-treated water by heating.[14]

Cool the solution to approximately 60°C.

Add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[14]

Mix gently and pour the gel into a casting tray with the appropriate comb.

Allow the gel to solidify for at least 30 minutes.

Running Buffer Preparation:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://tools.thermofisher.com/content/sfs/manuals/MAN0011968_Denaturing_Formaldehyde_Gels_MOPS_Buffer_UG.pdf
https://tools.thermofisher.com/content/sfs/manuals/MAN0011968_Denaturing_Formaldehyde_Gels_MOPS_Buffer_UG.pdf
https://tools.thermofisher.com/content/sfs/manuals/MAN0011968_Denaturing_Formaldehyde_Gels_MOPS_Buffer_UG.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare 1X MOPS running buffer by diluting the 10X stock with DEPC-treated water.

Sample Preparation:

To your RNA sample, add 2-3 volumes of RNA loading buffer.

Heat the samples at 65°C for 15 minutes to denature the RNA.[10]

Immediately place the samples on ice to prevent renaturation.

Electrophoresis:

Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.

Load the denatured RNA samples into the wells.

Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.[1]

Visualization:

Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30 minutes, or use

a loading buffer containing the stain.[1][14]

Destain in 1X MOPS buffer for 30 minutes if necessary.

Visualize the RNA bands under UV illumination.

Sodium Phosphate-Glyoxal Denaturing Agarose Gel
Protocol
Materials:

Agarose

DEPC-treated water

10X Sodium Phosphate buffer (0.1 M NaH₂PO₄, pH 7.0)[7]

Deionized 6 M Glyoxal
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Dimethylsulfoxide (DMSO)

RNA samples

Glyoxal loading buffer (50% glycerol, 0.01 M NaH₂PO₄ pH 7.0, 0.4% bromophenol blue)[7]

Procedure:

Gel Preparation (1.0% - 1.4% Agarose Gel):

Dissolve the appropriate amount of agarose in 1X sodium phosphate buffer by heating.[7]

Cool the solution to approximately 60°C.

Pour the gel into a casting tray with the appropriate comb. Note that the gel and running

buffer do not contain the denaturant.[13]

Allow the gel to solidify for at least 30 minutes.

Running Buffer Preparation:

Prepare 1X Sodium Phosphate running buffer by diluting the 10X stock with DEPC-treated

water.

Sample Preparation:

In a sterile tube, mix: RNA (up to 20 µg), 2.7 µl of 6 M deionized glyoxal, 8.0 µl of DMSO,

and 1.6 µl of 0.1 M NaH₂PO₄ (pH 7.0).[7]

Incubate the RNA solution at 50°C for 60 minutes.[7]

Cool the sample to 20°C and add 4 µl of sterile glyoxal loading buffer.

Electrophoresis:

Place the gel in the electrophoresis tank and cover it with 1X Sodium Phosphate running

buffer.

Load the samples immediately after adding the loading buffer.
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Run the gel at 3-4 V/cm. Buffer recirculation is often recommended to maintain a stable

pH.[3][6][7]

Visualization:

Stain the gel with ethidium bromide (0.5 µg/mL in water) after the run, as glyoxal can react

with the dye.[7]

Destain and visualize under UV illumination.

Downstream Applications and Considerations
Both systems are compatible with Northern blotting, a common downstream application.[4][5]

For the MOPS-formaldehyde system, it is crucial to wash the gel with water to remove

formaldehyde before transferring the RNA to the membrane, as formaldehyde can interfere with

the binding of RNA to nitrocellulose.[9][10] Some protocols for the sodium phosphate-glyoxal

system suggest a more direct transfer to the membrane, followed by removal of the glyoxal

adducts with a high pH buffer.[2][8]

For enzymatic downstream applications such as RT-qPCR, it is generally advisable to purify

the RNA from the gel to remove any residual denaturants and buffer components that could

inhibit enzymes. While there is a lack of direct comparative studies, glyoxal has been shown to

be compatible with reverse transcription after its removal, and it may be less damaging to RNA

than formaldehyde.[15]

Conclusion
The choice between the MOPS-formaldehyde and sodium phosphate-glyoxal buffer systems

for RNA analysis depends on the specific requirements of the experiment, available laboratory

equipment, and safety considerations.

The MOPS-formaldehyde system remains the well-established gold standard, offering high

reliability and resolution. It is the preferred choice for many labs due to its extensive

documentation and predictable performance, despite the safety precautions required for

handling formaldehyde.[1]
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The sodium phosphate-glyoxal system is a strong alternative, particularly for researchers

seeking to avoid the toxicity of formaldehyde. It can provide sharp, well-resolved RNA bands

and may offer a more streamlined workflow for certain downstream applications like Northern

blotting.[2][5] Careful attention to maintaining the correct pH during electrophoresis is critical

for success with this method.[3][6]

Ultimately, both systems, when performed correctly, are effective for the analysis of RNA

integrity. Researchers should weigh the established history and reliability of the MOPS-

formaldehyde system against the safety advantages and procedural nuances of the sodium

phosphate-glyoxal system to make an informed decision that best suits their research goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. tandfonline.com [tandfonline.com]

3. Gel Electrophoresis of RNA & Post Electrophoretic Analysis - National Diagnostics
[nationaldiagnostics.com]

4. RNA Isolation and Northern Blot Analysis [bio-protocol.org]

5. researchgate.net [researchgate.net]

6. Useful Protocols | Woodson Lab | Johns Hopkins University [sites.krieger.jhu.edu]

7. med.upenn.edu [med.upenn.edu]

8. Northern blotting of RNA denatured in glyoxal without buffer recirculation - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Northern Blots – Tapia Lab | CSUCI [tapialab.cikeys.com]

10. Fan Northern Blot Protocol | Fan Research Lab [fan.genetics.ucla.edu]

11. Separation of long RNA by agarose-formaldehyde gel electrophoresis - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.tandfonline.com/doi/pdf/10.2144/97224st01
https://www.researchgate.net/publication/272083914_Denaturation_and_Electrophoresis_of_RNA_with_Glyoxal
https://www.nationaldiagnostics.com/2011/09/02/gel-electrophoresis-rna-post-electrophoretic-analysis/
https://sites.krieger.jhu.edu/woodson/protocols/useful-protocols/
https://www.benchchem.com/product/b158122?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Comparative_Guide_to_TAPS_and_MOPS_Buffers_for_RNA_Electrophoresis.pdf
https://www.tandfonline.com/doi/pdf/10.2144/97224st01
https://www.nationaldiagnostics.com/2011/09/02/gel-electrophoresis-rna-post-electrophoretic-analysis/
https://www.nationaldiagnostics.com/2011/09/02/gel-electrophoresis-rna-post-electrophoretic-analysis/
https://bio-protocol.org/en/bpdetail?id=1077&type=0
https://www.researchgate.net/publication/272083914_Denaturation_and_Electrophoresis_of_RNA_with_Glyoxal
https://sites.krieger.jhu.edu/woodson/protocols/useful-protocols/
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/gel-electrophoresis-of-rna.pdf
https://pubmed.ncbi.nlm.nih.gov/9105618/
https://pubmed.ncbi.nlm.nih.gov/9105618/
https://tapialab.cikeys.com/?page_id=353
https://fan.genetics.ucla.edu/protocols/fan-northern-blot-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC3755752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3755752/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG
MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

13. Denaturation and electrophoresis of RNA with glyoxal - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. tools.thermofisher.com [tools.thermofisher.com]

15. biorxiv.org [biorxiv.org]

To cite this document: BenchChem. [Performance comparison of sodium phosphate and
MOPS buffer for RNA analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158122#performance-comparison-of-sodium-
phosphate-and-mops-buffer-for-rna-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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